molecular formula C8H9ClN2O2 B2943371 3-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)prop-2-enoic acid CAS No. 1196677-96-9

3-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)prop-2-enoic acid

Cat. No. B2943371
CAS RN: 1196677-96-9
M. Wt: 200.62
InChI Key: ODPSFNRSRKYGOG-UHFFFAOYSA-N
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Description

“3-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)prop-2-enoic acid” is an organic compound with the molecular formula C8H9ClN2O2 and a molecular weight of 200.62 . It is a powder at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H9ClN2O2/c1-5-6 (3-4-7 (12)13)8 (9)11 (2)10-5/h3-4H,1-2H3, (H,12,13)/b4-3+ . This indicates the presence of a pyrazole ring with two methyl groups, a chlorine atom, and a prop-2-enoic acid group attached.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . The storage temperature is room temperature .

Scientific Research Applications

Chlorogenic Acids: Potential Therapeutic Applications

Chlorogenic acids (CGAs) are a group of phenolic compounds with various pharmacological effects. Studies have shown that CGAs possess antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, neuroprotective, anti-obesity, and antiviral activities. These compounds modulate lipid metabolism and glucose regulation, offering potential treatments for metabolic disorders such as diabetes and obesity. CGAs are present in green coffee extracts and tea, suggesting their role as dietary polyphenols with therapeutic roles (M. Naveed et al., 2018). Additionally, CGAs have shown potential as food additives and nutraceuticals against metabolic syndrome, showcasing their antioxidant, anti-inflammatory, antilipidemic, antidiabetic, and antihypertensive activities (Jesús Santana-Gálvez et al., 2017).

Pyrazole Derivatives: Synthesis and Biological Activities

Pyrazole derivatives are recognized for their broad range of biological activities, including anticancer, analgesic, anti-inflammatory, antimicrobial, antiviral, and anti-HIV properties. The synthesis of these compounds involves condensation followed by cyclization or multi-component reactions (MCR), achieved under various conditions (A. M. Dar & Shamsuzzaman, 2015). The exploration of pyrazoline derivatives has shown significant interest due to their potential in pharmaceutical chemistry, with applications ranging from antimicrobial to anticancer activities. The development of new strategies for their synthesis has been a focus, highlighting their importance in creating new therapeutic agents (Pushkar Kumar Ray et al., 2022).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

(E)-3-(5-chloro-1,3-dimethylpyrazol-4-yl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O2/c1-5-6(3-4-7(12)13)8(9)11(2)10-5/h3-4H,1-2H3,(H,12,13)/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODPSFNRSRKYGOG-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1C=CC(=O)O)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN(C(=C1/C=C/C(=O)O)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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